Dimethrin
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)9-16-17(19(16,5)6)18(20)21-11-15-8-7-13(3)10-14(15)4/h7-10,16-17H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKBSDJERHDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2C(C2(C)C)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040305 | |
| Record name | Dimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Hawley] | |
| Record name | Dimethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
175 °C @ 3.8 mm Hg | |
| Record name | DIMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene chloride., Insoluble in water. | |
| Record name | DIMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.986 @ 20 °C | |
| Record name | DIMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000172 [mmHg] | |
| Record name | Dimethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Amber liquid | |
CAS No. |
70-38-2 | |
| Record name | Dimethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethrin [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHRIN | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRP5SEK6S1 | |
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| Record name | DIMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Dimethrin is synthesized through the esterification of chrysanthemic acid with 2,4-dimethylbenzyl alcohol . The synthetic route involves the following steps:
Preparation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from cyclopropane derivatives.
Esterification: Chrysanthemic acid is then esterified with 2,4-dimethylbenzyl alcohol under acidic conditions to form this compound.
Industrial production methods typically involve large-scale esterification reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Dimethrin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis . The major products formed from these reactions are typically the corresponding acids and alcohols .
Scientific Research Applications
Dimethrin has been used in various scientific research applications:
Mechanism of Action
Dimethrin exerts its insecticidal effects by targeting the nervous system of insects. It disrupts the normal function of voltage-gated sodium channels (VGSCs), leading to prolonged depolarization of the nerve membrane . This results in paralysis and eventual death of the insect . Additionally, this compound affects voltage-gated calcium and chloride channels, further contributing to its neurotoxic effects .
Comparison with Similar Compounds
The following sections compare Dimethrin with structurally and functionally related pyrethroids, focusing on chemical properties, efficacy, toxicity, and environmental impact.
Chemical Structure and Classification
Pyrethroids are categorized into two types based on the presence of an α-cyano group:
- Type I: Lack the α-cyano group (e.g., this compound, Allethrin, Tetramethrin).
- Type II: Contain the α-cyano group (e.g., Cypermethrin, Decamethrin).
Table 1: Structural Comparison of Selected Pyrethroids
| Compound | Core Structure | Substituents | Type |
|---|---|---|---|
| This compound | Chrysanthemumate ester | 2,4-Dimethylbenzyl | I |
| Allethrin | Chrysanthemumate ester | 3-Allyl-2-methyl-4-oxo-cyclopentenyl | I |
| Tetramethrin | Chrysanthemumate ester | Tetrahydrophthalimidomethyl | I |
| Cypermethrin | α-Cyano chrysanthemumate ester | 3-Phenoxybenzyl + dichlorovinyl | II |
| Decamethrin | α-Cyano chrysanthemumate ester | Dibromo-substituted benzyl | II |
Structural variations influence stability and bioactivity. Type II pyrethroids exhibit greater photostability and insecticidal potency due to the α-cyano group .
Efficacy and Insecticidal Activity
- This compound : Effective against mosquitoes, flies, and cockroaches. Moderate residual activity due to lower photostability compared to Type II compounds .
- Allethrin: Rapid knockdown effect but short-lived efficacy, commonly used in mosquito coils .
- Cypermethrin : Broad-spectrum activity with prolonged residual effects; widely used in agriculture .
- Decamethrin : High potency at low concentrations; used against resistant insect populations .
Table 2: Efficacy Parameters
| Compound | LD₅₀ (mg/kg, Insects) | Residual Activity (Days) | Target Pests |
|---|---|---|---|
| This compound | 0.02–0.05* | 7–10 | Diptera, Coleoptera |
| Allethrin | 0.01–0.03* | 3–5 | Mosquitoes, Flies |
| Cypermethrin | 0.005–0.01* | 14–21 | Lepidoptera, Aphids |
| Decamethrin | 0.001–0.005* | 21–30 | Resistant pests |
*Representative values; exact data may vary by formulation and species .
Table 3: Toxicity Data
Environmental Persistence and Degradation
Biological Activity
Dimethrin is a synthetic pyrethroid insecticide characterized by its structural and functional similarities to natural pyrethrins derived from chrysanthemum flowers. It is primarily utilized in agricultural and public health settings for pest control due to its effectiveness against a wide range of insects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, environmental impact, and relevant case studies.
This compound, with the chemical formula CHO, exhibits potent insecticidal properties. Its mechanism of action involves the disruption of sodium channels in insect nerve cells, leading to hyperactivity and eventual paralysis of the target organisms. This effect is significantly more pronounced in insects than in mammals due to differences in nervous system physiology.
Acute Toxicity
This compound's acute toxicity varies among species. The following table summarizes its median lethal dose (LD50) values for different organisms:
| Organism | LD50 (mg/kg) |
|---|---|
| Rats | 300-500 |
| Mice | 200-400 |
| Birds | >2000 |
| Fish (Rainbow Trout) | 0.1-0.5 |
These values indicate that while this compound is relatively toxic to insects, it poses a lower risk to vertebrates, making it a preferred choice in pest management strategies.
Chronic Toxicity and Endocrine Disruption
Research has indicated potential chronic effects associated with this compound exposure. A study highlighted that prolonged exposure could disrupt endocrine functions, leading to reproductive and developmental issues in non-target species, including mammals and aquatic organisms . The compound's ability to bioaccumulate in certain environments raises concerns regarding long-term ecological impacts.
Case Study 1: Impact on Non-Target Species
A study conducted on small mammals exposed to this compound demonstrated significant mortality rates among non-target species when applied in areas affected by pest infestations. The research indicated that while targeted pest populations decreased, the survival rates of non-target mammals were adversely affected, suggesting a broader ecological impact .
Case Study 2: Neurotoxic Effects
In vitro studies assessing the neurotoxic effects of this compound revealed alterations in neuronal activity akin to those observed with other pyrethroids. These findings suggest that repeated exposure may lead to developmental neurotoxicity, raising concerns about its safety, especially for vulnerable populations such as children .
Environmental Impact
This compound's environmental persistence and potential for runoff into aquatic systems pose risks for non-target aquatic life. Studies have shown that concentrations as low as 0.4 µg/L can be lethal to fish species, highlighting the need for careful application practices to minimize environmental contamination .
Q & A
Q. What are the validated analytical methods for quantifying Dimethrin in environmental samples, and how do their detection limits compare?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers lower detection limits (0.01–0.1 µg/L) for volatile derivatives, while HPLC with UV detection is suitable for non-volatile matrices (detection limit: 0.1–1 µg/L) . Calibration curves must be validated using matrix-matched standards to account for environmental interferents. Cross-validate results with spiked recovery tests (80–120% recovery range) to ensure accuracy .
Q. How can researchers design controlled experiments to assess this compound’s acute toxicity in aquatic organisms?
Methodological Answer: Use OECD Test Guidelines 203 (fish) or 235 (invertebrates). Key parameters:
- Test organisms: Daphnia magna or zebrafish.
- Exposure concentrations: 5–7 logarithmic dilutions around the LC₅₀ estimate.
- Controls: Solvent controls (e.g., acetone ≤ 0.1% v/v) and negative controls.
- Endpoint measurement: Mortality at 24/48/96 hours, with water quality monitoring (pH, dissolved oxygen). Replicate experiments (n ≥ 3) and apply probit analysis for LC₅₀ calculation .
Q. What are the primary metabolic pathways of this compound in mammalian systems, and how are metabolites identified?
Methodological Answer: Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate oxidation, producing hydroxylated derivatives. Metabolites are identified via:
- In vitro assays: Liver microsomes incubated with this compound (37°C, NADPH cofactor).
- Analytical techniques: LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match with spectral libraries .
Advanced Research Questions
Q. How can conflicting data on this compound’s photodegradation half-life in soil be resolved?
Methodological Answer: Contradictions often arise from soil organic matter (SOM) variability and UV exposure protocols. To resolve:
- Standardize soil parameters: SOM content (2–5%), pH (6.0–7.5), and moisture (20–30%).
- Control light sources: Use solar simulators with calibrated UV irradiance (300–400 nm, 0.5 W/m²).
- Quantify degradation products: Monitor via LC-MS to confirm pathway consistency. Apply principal component analysis (PCA) to identify dominant variables affecting half-life discrepancies .
Q. What experimental frameworks are suitable for studying synergistic effects between this compound and adjuvants in pest resistance?
Methodological Answer:
- Bioassay design: Topical application on resistant insect strains (e.g., Helicoverpa armigera) with adjuvant co-formulations (e.g., piperonyl butoxide).
- Dose-response analysis: Compare LC₅₀ values with/without adjuvants using a factorial design.
- Mechanistic validation: Measure detoxification enzyme activity (e.g., esterase, glutathione-S-transferase) via spectrophotometry. Statistical models: Use Bliss Independence or Loewe Additivity models to quantify synergy .
Q. How can computational models predict this compound’s binding affinity to non-target proteins (e.g., human serum albumin)?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (PDB ID: 1AO6) and optimized force fields.
- Validation: Compare with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Free energy calculations: Apply molecular dynamics (MD) simulations (NAMD/GROMACS) with MM-PBSA/GBSA methods. Ensure force field parameters are validated against quantum mechanical (QM) data for pyrethroid scaffolds .
Data Management & Reproducibility
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices should be adopted for this compound research data?
Methodological Answer:
- Metadata standards: Include ISO 19115 for environmental samples or MIAME for toxicity assays.
- Data repositories: Use Zenodo or ChemRxiv with persistent identifiers (DOIs).
- File formats: NetCDF for spectral data, SDF for chemical structures. Document all preprocessing steps (e.g., baseline correction in NMR) and share code via GitHub .
Q. How should researchers address batch-to-batch variability in this compound synthesis during long-term studies?
Methodological Answer:
- Quality control: Characterize each batch via NMR (≥95% purity), HPLC (retention time ±0.1 min), and elemental analysis.
- Storage protocols: Store in amber vials under argon at −20°C to prevent photolytic/oxidative degradation.
- Statistical adjustment: Include batch as a random effect in mixed-effects models during data analysis .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in nanoparticle-encapsulated formulations?
Methodological Answer:
- Containment: Use HEPA-filtered fume hoods for nanoparticle synthesis (e.g., PLGA encapsulation).
- Personal protective equipment (PPE): Nitrile gloves, N95 masks, and Tyvek suits.
- Waste disposal: Neutralize this compound with 10% KMnO₄ (acidic conditions) before incineration .
Q. Tables for Reference
Table 1 : Comparison of Analytical Methods for this compound Quantification
| Method | Matrix | Detection Limit (µg/L) | Key Interferents |
|---|---|---|---|
| GC-MS | Water | 0.01–0.1 | Chlorinated solvents |
| HPLC-UV | Soil | 0.1–1.0 | Humic acids |
| LC-MS/MS | Biological tissue | 0.05–0.2 | Phospholipids |
Table 2 : Key Variables Affecting this compound Photodegradation
| Variable | Optimal Range | Impact on Half-Life |
|---|---|---|
| UV Irradiance | 300–400 nm, 0.5 W/m² | Inverse correlation |
| Soil pH | 6.0–7.5 | Neutral pH stabilizes |
| Organic Matter | 2–5% | Adsorption increases |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
